![molecular formula C22H22FN5O2S B2556143 5-((4-(4-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-51-3](/img/structure/B2556143.png)
5-((4-(4-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-((4-(4-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C22H22FN5O2S and its molecular weight is 439.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with a piperazine moiety are known to interact with a variety of receptors in the body, including serotonin, dopamine, and adrenergic receptors . The specific target of “5-((4-(4-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” would depend on the exact configuration and functional groups present in the molecule.
Mode of Action
The mode of action would depend on the specific target of the compound. For example, if the compound targets serotonin receptors, it might act as an agonist (activating the receptor) or an antagonist (blocking the receptor), leading to changes in neurotransmission .
Biochemical Pathways
The affected pathways would depend on the specific target and mode of action. For instance, if the compound acts on serotonin receptors, it could affect the serotonin signaling pathway, influencing mood, sleep, and other physiological processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Piperazine derivatives are generally well-absorbed and can cross the blood-brain barrier, making them effective for central nervous system targets .
Result of Action
The molecular and cellular effects would depend on the specific target and mode of action. For example, activation or blockade of serotonin receptors could lead to changes in neuronal firing patterns and neurotransmitter release .
Biochemical Analysis
Biochemical Properties
5-((4-(4-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their functions. For instance, it may interact with monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids . The nature of these interactions can vary, including competitive inhibition or allosteric modulation, which can alter the enzyme’s activity and affect downstream biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the levels of 2-arachidonoylglycerol (2-AG), an endocannabinoid that activates cannabinoid receptors CB1 and CB2 . This modulation can lead to changes in mood, appetite, pain perception, and inflammation. Additionally, the compound may affect the expression of genes involved in these pathways, further influencing cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor of enzymes like MAGL, binding to the active site and preventing the degradation of substrates such as 2-AG . This inhibition leads to elevated levels of 2-AG, which in turn activates cannabinoid receptors and triggers various physiological responses. The compound’s structure allows it to fit into the enzyme’s active site, forming stable interactions that block enzyme activity.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to a decrease in its efficacy . Its initial effects on cellular processes, such as enzyme inhibition and gene expression modulation, can be significant. Long-term studies have shown that the compound can maintain its activity for extended periods, although its stability may vary depending on the experimental conditions.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Lower doses may produce therapeutic effects, such as pain relief and anti-inflammatory responses, without significant adverse effects . Higher doses can lead to toxic effects, including synaptic depression and altered sleep patterns . The compound’s dosage-dependent effects highlight the importance of determining the optimal therapeutic window to maximize benefits while minimizing risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can either retain or lose biological activity . These metabolic pathways can influence the compound’s overall efficacy and safety profile, as well as its pharmacokinetic properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cells, it can accumulate in certain compartments, such as the cytoplasm or nucleus, where it exerts its effects. The distribution pattern can affect the compound’s potency and duration of action.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. The compound may be directed to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.
Properties
IUPAC Name |
5-[[4-(4-fluorophenyl)piperazin-1-yl]-(3-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O2S/c1-30-18-4-2-3-15(13-18)19(20-21(29)28-22(31-20)24-14-25-28)27-11-9-26(10-12-27)17-7-5-16(23)6-8-17/h2-8,13-14,19,29H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGAWOUTJABEQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3'-acetyl-5,7-dimethyl-2-oxo-1-phenethyl-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B2556061.png)
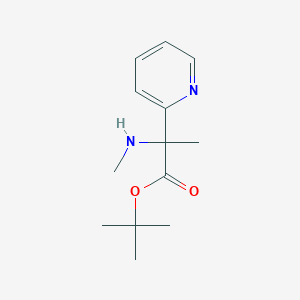

![N-[[1-(4-Bromopyrazol-1-yl)cyclopropyl]methyl]-2-chloroacetamide](/img/structure/B2556065.png)
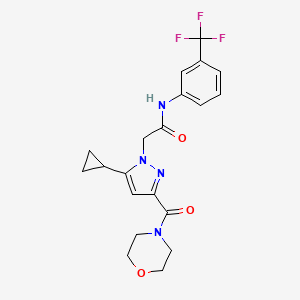
![8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)

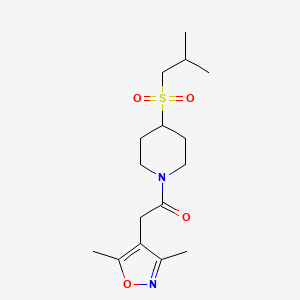
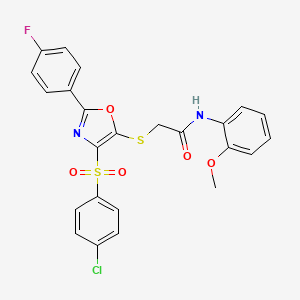
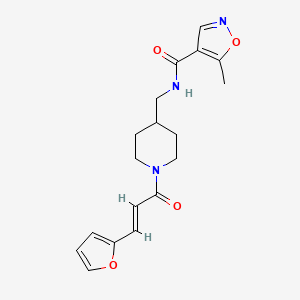
![3-(methylsulfanyl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2556078.png)
![3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazine](/img/structure/B2556081.png)


